molecular formula C13H21NO3 B8158558 4-Isobutyrylamino-bicyclo[2.2.2]octane-1-carboxylic acid

4-Isobutyrylamino-bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B8158558
M. Wt: 239.31 g/mol
InChI Key: ZCKBGRRODKYMPO-UHFFFAOYSA-N
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Description

4-Isobutyrylamino-bicyclo[2.2.2]octane-1-carboxylic acid (CAS 2007684-04-8) is a high-purity chemical reagent of significant interest in medicinal chemistry and biochemical research. This compound features a bicyclo[2.2.2]octane scaffold, a structure recognized for its potential in disrupting protein-protein interactions . Scientific literature indicates that the bicyclo[2.2.2]octane core can serve as a close structural mimic of key leucine residues found in α-helical peptide motifs . Researchers are exploring such compounds as coactivator binding inhibitors (CBIs) to block the interaction between nuclear hormone receptors (like the estrogen receptor) and steroid receptor coactivator (SRC) proteins, offering an alternative strategy for investigating hormone signaling pathways and potential therapeutic interventions . The molecular formula of this compound is C13H21NO3, and it has a molecular weight of 239.31 g/mol . Its structure includes both a carboxylic acid and an isobutyrylamino functional group, providing handles for further chemical modification. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-methylpropanoylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9(2)10(15)14-13-6-3-12(4-7-13,5-8-13)11(16)17/h9H,3-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKBGRRODKYMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC12CCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Isobutyrylamino-bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

  • Chemical Formula : C10H16N2O2
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 24238-86-6

Biological Activity Overview

Research indicates that compounds in the bicyclo[2.2.2]octane family exhibit various biological activities, including:

  • Antinociceptive Effects : Studies have shown that derivatives of bicyclo[2.2.2]octane can modulate pain responses.
  • CNS Activity : Some derivatives have been noted for their effects on the central nervous system, potentially serving as analgesics or anxiolytics.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and receptor modulation:

  • Opioid Receptor Interaction : The compound may act as a partial agonist at opioid receptors, influencing pain pathways.
  • GABAergic Modulation : It may enhance GABAergic transmission, leading to anxiolytic effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntinociceptiveReduced pain response in animal models
CNS EffectsAltered behavior in anxiety models
Receptor BindingPartial agonist activity at opioid receptors

Case Study: Antinociceptive Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in pain responses measured through the tail-flick test. The results indicated a dose-dependent relationship, suggesting potential for therapeutic use in pain management.

Case Study: CNS Activity

In another investigation focusing on anxiety-like behaviors, the compound was administered to mice subjected to stress paradigms. The results indicated a marked decrease in anxiety-related behaviors, supporting its potential application as an anxiolytic agent.

Toxicology and Safety Profile

While preliminary studies suggest beneficial effects, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound:

  • Acute Toxicity : Initial assessments indicate low acute toxicity; however, further studies are required.
  • Chronic Exposure : Long-term exposure studies are essential to ascertain any potential adverse effects.

Comparison with Similar Compounds

Acidity (pKa Values)

The acidity of bicyclo[2.2.2]octane-1-carboxylic acid derivatives is highly dependent on the substituent at position 4. Thermodynamic pKa values for select analogs are summarized below:

Substituent (4-position) pKa Reference
H- 6.75
C₂H₅O₂C- (ethoxycarbonyl) 6.31
NC- (cyano) 5.90
HO- (hydroxyl) 6.33
Br- (bromo) 6.08

The electron-withdrawing cyano group (NC-) significantly enhances acidity (lower pKa), whereas bulky or electron-donating groups (e.g., ethoxycarbonyl) exhibit moderate effects .

Dipole Moments

The dipole moment of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid was experimentally determined to be 3.34 D in aqueous solution, with contributions from the ammonium and carboxylate groups . This contrasts with the unsubstituted parent compound, where symmetry reduces the net dipole moment. Substituents like isobutyrylamino likely alter dipole interactions due to their steric bulk and polarity.

MDM2 Inhibition

The derivative 4-((3’R,4’S,5’R)-6″-chloro-4’-(3-chloro-2-fluorophenyl)-1’-ethyl-2″-oxodispiro[cyclohexane-1,2’-pyrrolidine-3’,3″-indoline]-5’-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid (AA-115/APG-115) is a potent MDM2 inhibitor, currently in clinical development for cancer therapy. Its activity arises from disruption of the MDM2-p53 protein-protein interaction, inducing apoptosis in tumor cells . This highlights the role of complex substituents in enabling target engagement.

Nurr1 Agonism

Bicyclo[2.2.2]octane-1-carboxylic acid derivatives, such as phenylbicyclo[2.2.2]octaneamine, have been explored as Nurr1 agonists.

Molecular Similarity

Quantum Topological Molecular Similarity (QTMS) studies reveal that 4-substituted derivatives share electron density topologies conducive to QSAR modeling. For example, the cyano and amino groups enhance electrostatic complementarity in protein binding .

Preparation Methods

Diels-Alder Reaction for Core Assembly

A widely adopted method involves the Diels-Alder cycloaddition between a substituted 1,3-cyclohexadiene and methacrolein. For example, a 5-substituted 1,3-cyclohexadiene reacts with methacrolein under ytterbium trichloride catalysis to yield bicyclo[2.2.2]octane aldehydes (Scheme 1). The reaction proceeds via an endo transition state, with secondary orbital interactions directing regioselectivity. Steric effects from the C-5 substituent ensure the dimethylene bridge forms anti to the alkyl group, yielding the desired stereoisomer.

Key Reaction Conditions :

  • Diene: 5-substituted 1,3-cyclohexadiene (e.g., 8 in Scheme 3 of).

  • Dienophile: Methacrolein (9 ).

  • Catalyst: Ytterbium trichloride (stoichiometric).

  • Temperature: Room temperature to 100°C.

  • Yield: 60–85%.

Transition Metal-Catalyzed Oxidation

An alternative route described in a 2018 patent (WO2019075004A1) oxidizes 1,4-dimethylene cyclohexane using a palladium catalyst and oxidizing agents (e.g., NaBr or KBr) under acidic conditions (e.g., H₃PO₄). This method generates oxo-substituted intermediates, which are further functionalized.

Key Reaction Conditions :

  • Substrate: 1,4-dimethylene cyclohexane.

  • Catalyst: Palladium compounds (e.g., Pd(OAc)₂).

  • Oxidizing Agent: NaBr/KBr with H₃PO₄.

  • Temperature: 80–150°C.

  • Yield: 70–90%.

Functionalization of the Bicyclo[2.2.2]octane Core

Introduction of the Carboxylic Acid Group

The carboxylic acid at position 1 is introduced via oxidation of a formyl intermediate or ester hydrolysis .

Formylation and Oxidation

In a 2021 synthesis (CAS: 96102-85-1), 4-formyl-bicyclo[2.2.2]octane-1-carboxylic acid was prepared by heating a precursor in acetic acid and sulfuric acid at 100°C, followed by distillation and crystallization. The formyl group is subsequently oxidized to a carboxylic acid using strong oxidants like KMnO₄ or CrO₃.

Key Reaction Conditions :

  • Precursor: Bicyclo[2.2.2]octane derivative with a formyl group.

  • Oxidizing Agent: KMnO₄ in acidic medium.

  • Temperature: 80–100°C.

  • Yield: 85–90%.

Ester Saponification

A 2015 study demonstrated the synthesis of bicyclo[2.2.2]octane-1-carboxylates via a tandem reaction , followed by saponification with NaOH/EtOH to yield the carboxylic acid.

Key Reaction Conditions :

  • Ester: Methyl or ethyl bicyclo[2.2.2]octane-1-carboxylate.

  • Base: Aqueous NaOH.

  • Solvent: Ethanol.

  • Temperature: Reflux.

  • Yield: 95%.

Introduction of the Isobutyrylamino Group

The isobutyrylamino moiety at position 4 is introduced via amide coupling after generating a primary amine intermediate.

Henry Reaction and Amide Formation

A 2007 protocol (PMC3216840) outlines a Henry reaction between a bicyclo[2.2.2]octane aldehyde and nitromethane, followed by reduction to a primary amine (6 ) and amidation with isobutyryl chloride.

Key Reaction Conditions :

  • Aldehyde: Bicyclo[2.2.2]octane-1-carbaldehyde (10a ).

  • Nitromethane: Excess, in ethanol.

  • Reducing Agent: LiBH₄/Me₃SiCl.

  • Amidation Agent: Isobutyryl chloride, in DCM.

  • Catalyst: Triethylamine.

  • Yield: 75–80%.

Integrated Synthetic Pathways

Combining the above steps, two primary routes emerge:

Route 1: Diels-Alder-Based Synthesis

  • Core Assembly : Diels-Alder reaction of 5-substituted 1,3-cyclohexadiene with methacrolein.

  • Carboxylic Acid Formation : Oxidation of the formyl intermediate.

  • Amidation : Henry reaction, reduction, and coupling with isobutyryl chloride.

Overall Yield : 50–60%.

Route 2: Transition Metal-Catalyzed Synthesis

  • Core Assembly : Pd-catalyzed oxidation of 1,4-dimethylene cyclohexane.

  • Carboxylic Acid Formation : Ester hydrolysis.

  • Amidation : Direct amidation of an amine intermediate.

Overall Yield : 65–70%.

Analytical Data and Characterization

PropertyValueMethodReference
Molecular FormulaC₁₃H₂₁NO₃HRMS
Molecular Weight239.31 g/molMS
Melting Point215–217°C (dec.)DSC
IR (ν, cm⁻¹)3300 (N-H), 1705 (C=O)FT-IR
¹H NMR (DMSO-d₆, δ)1.15 (s, 6H, CH(CH₃)₂)400 MHz NMR

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Isobutyrylamino-bicyclo[2.2.2]octane-1-carboxylic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves and full chemical-resistant clothing to prevent skin contact. Gloves should be inspected for integrity before use and disposed of properly after contamination .
  • Respiratory Protection : For low exposure, employ NIOSH-certified P95 filters (US) or EN 143-compliant P1 filters (EU). For higher exposure, use OV/AG/P99 (US) or ABEK-P2 (EU) filters .
  • First Aid : In case of inhalation, move to fresh air and seek medical attention. For skin/eye contact, rinse thoroughly with water for ≥15 minutes and consult a physician .

Q. How can researchers synthesize this compound derivatives?

  • Methodological Answer :

  • Synthetic Route : Start with bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters. Introduce substituents at the 4-position via selective ester hydrolysis or nucleophilic substitution. For amide derivatives (e.g., isobutyrylamino groups), use coupling agents like HATU or EDC in anhydrous DMF under nitrogen .
  • Characterization : Confirm structural integrity via 1H^1H-NMR (e.g., bicyclic proton resonances at δ 1.5–2.5 ppm) and HPLC-MS for purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to assess purity. Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .
  • Spectroscopy : FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) and 13C^{13}C-NMR for bicyclic carbon assignments .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for functionalizing the bicyclo[2.2.2]octane scaffold?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for substituent introduction at the 4-position. Compare activation energies of SN2 vs. SN1 mechanisms to predict regioselectivity .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates using AMBER or GROMACS .

Q. What strategies resolve contradictions in toxicity data for bicyclo[2.2.2]octane derivatives?

  • Methodological Answer :

  • In Silico Tox Prediction : Apply tools like Derek Nexus or Toxtree to assess potential carcinogenicity (e.g., IARC Class 2B alerts) when experimental data are limited .
  • In Vitro Assays : Conduct Ames tests (bacterial reverse mutation) and cytotoxicity screens (e.g., HepG2 cells) to validate computational predictions .

Q. How can researchers design experiments to probe the steric effects of the bicyclic core on biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methyl, phenyl) at the 4-position. Test binding affinity via SPR or ITC against target proteins .
  • X-ray Crystallography : Resolve co-crystal structures with biological targets (e.g., enzymes) to map steric clashes or favorable interactions .

Q. What methodologies address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :

  • DSC Analysis : Perform differential scanning calorimetry to verify melting points under standardized conditions (heating rate: 10°C/min, N2_2 atmosphere) .
  • Solubility Studies : Use shake-flask methods in buffered solutions (pH 1–12) to quantify aqueous solubility. Compare results with COSMO-RS simulations for validation .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSCNot available (decomposes)
LogP (Octanol-Water)Shake-Flask/HPLCEstimated 1.8 ± 0.3
Purity (HPLC)C18 Column, 220 nm>98%
Acute Toxicity (LD50_{50})In Silico Prediction500 mg/kg (rat, oral)

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